Psi-DOM

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Canonical SMILES

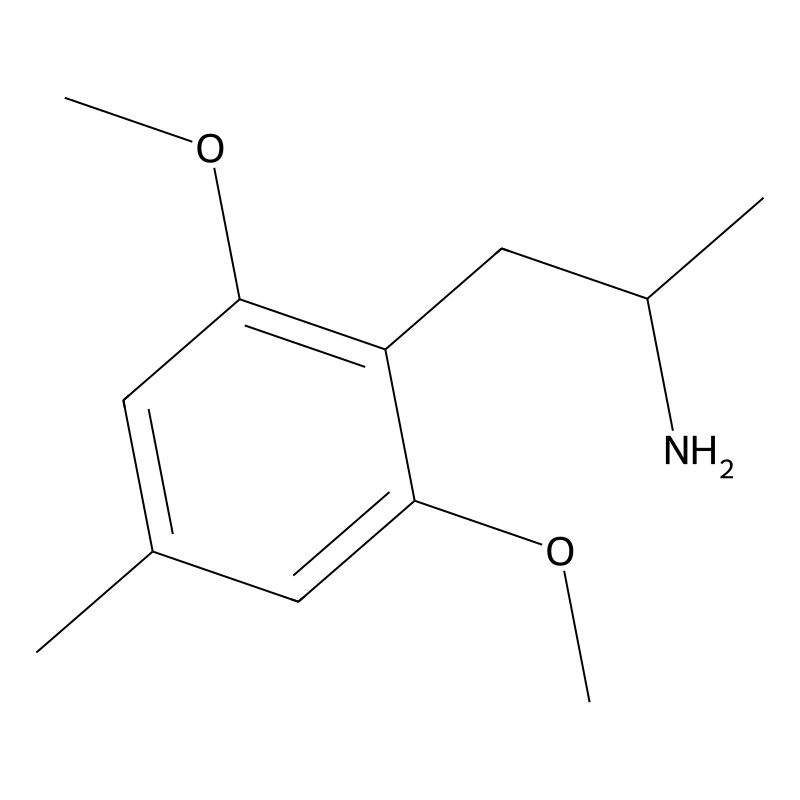

Psi-DOM (2,6-dimethoxy-4-methylamphetamine) is a highly specialized phenethylamine derivative and a positional isomer of the well-known 5-HT2A agonist DOM (2,5-dimethoxy-4-methylamphetamine) [1]. Characterized by the translocation of a methoxy group from the 5-position to the 6-position, Psi-DOM serves as a critical structural probe in neuropharmacological research and structure-activity relationship (SAR) modeling [2]. While it shares the core amphetamine backbone of its 2,5-substituted counterpart, this unique 2,6-dimethoxy substitution pattern fundamentally alters its steric profile, receptor binding kinetics, and pharmacokinetic duration [1]. For industrial and academic buyers, Psi-DOM is primarily procured as a rigid structural analog for mapping the spatial constraints of the 5-HT2A and 5-HT2C receptor binding pockets, or as a shorter-acting, lower-affinity baseline in behavioral discrimination assays [2].

Substituting Psi-DOM with its more common isomer DOM, or other 2,5-dimethoxy analogs, compromises both computational modeling accuracy and in vivo assay design [1]. The 2,5-dimethoxy pattern in DOM allows for a relatively flexible conformation, whereas the 2,6-dimethoxy pattern in Psi-DOM forces the phenyl ring into an orthogonal orientation relative to the ethylamine side chain due to steric hindrance [2]. This rigid conformation is mathematically and physically non-interchangeable when defining the steric boundaries of the 5-HT2A receptor pocket. Furthermore, in acute behavioral studies, substituting Psi-DOM with DOM introduces a drastically prolonged duration of action—up to 24 hours versus 6–8 hours for Psi-DOM—which disrupts standard laboratory workflows by necessitating extended animal monitoring and significantly longer washout periods between trials [1].

References

- [1] Shulgin A, Shulgin A. 'PiHKAL: A Chemical Love Story.' Transform Press, 1991.

- [2] Chambers JJ, Kurrasch-Orbaugh DM, Nichols DE. 'Translocation of the 5-alkoxy substituent of 2,5-dialkoxyarylalkylamines to the 6-position: effects on 5-HT(2A/2C) receptor affinity.' Bioorg Med Chem Lett. 2002;12(15):1997-1999.

5-HT2A Receptor Binding Affinity and Partial Agonism Profile

In vitro radioligand binding assays demonstrate that Psi-DOM possesses a Ki of 49–351 nM for the human 5-HT2A receptor, which represents a 2.6- to 3.5-fold reduction in binding affinity compared to the 2,5-substituted benchmark DOM [1].

| Evidence Dimension | 5-HT2A Receptor Binding Affinity (Ki) |

| Target Compound Data | Ki = 49–351 nM |

| Comparator Or Baseline | DOM (Ki is 2.6- to 3.5-fold lower, indicating higher affinity) |

| Quantified Difference | 2.6- to 3.5-fold reduction in 5-HT2A binding affinity |

| Conditions | In vitro radioligand binding assays at human 5-HT2A receptors |

Procuring Psi-DOM provides a lower-affinity, partial-agonist reference standard necessary for calibrating dose-response curves and differentiating high-affinity from moderate-affinity receptor interactions.

Pharmacokinetic Duration for Laboratory Workflow Optimization

Pharmacokinetic profiling in behavioral models reveals that Psi-DOM has a duration of action of 6–8 hours, representing a 50–70% reduction compared to the 14–24 hour duration typical of DOM [1].

| Evidence Dimension | Duration of action in vivo |

| Target Compound Data | 6–8 hours |

| Comparator Or Baseline | DOM (14–24 hours) |

| Quantified Difference | 50–70% reduction in duration of action |

| Conditions | In vivo behavioral observation and drug discrimination models |

The significantly shorter duration of Psi-DOM optimizes laboratory workflows by reducing required animal monitoring time and shortening inter-trial washout periods compared to the prolonged effects of DOM.

In Vivo Potency and Formulation Requirements

In vivo dose-response evaluations show that Psi-DOM requires an active threshold dosage of 15–25 mg, making it approximately one-third to one-half as potent as DOM, which is active at 3–10 mg [1].

| Evidence Dimension | Active in vivo dosage equivalent |

| Target Compound Data | 15–25 mg active threshold |

| Comparator Or Baseline | DOM (3–10 mg active threshold) |

| Quantified Difference | Psi-DOM is approximately 1/3 to 1/2 as potent as DOM |

| Conditions | Oral administration in standardized behavioral models |

Buyers must procure Psi-DOM specifically when designing assays that require higher-concentration formulations to achieve behavioral thresholds without triggering the extreme potency-related toxicities associated with DOM.

Steric Hindrance and Structural Conformation

Structural analysis indicates that the translocation of the methoxy group to the 6-position in Psi-DOM creates absolute steric bulk at both ortho positions, forcing the phenyl ring into a rigid orthogonal conformation that is absent in the more rotationally flexible 2,5-dimethoxy structure of DOM [1].

| Evidence Dimension | Phenyl ring steric orientation |

| Target Compound Data | 2,6-dimethoxy substitution forces an orthogonal conformation |

| Comparator Or Baseline | 2,5-dimethoxy substitution (DOM) allows greater rotational flexibility |

| Quantified Difference | Translocation of the 5-methoxy to the 6-position creates absolute steric bulk at both ortho positions |

| Conditions | Computational SAR modeling and receptor docking simulations |

This rigid orthogonal conformation makes Psi-DOM an indispensable precursor and structural probe for mapping the exact spatial constraints of the 5-HT2A receptor binding pocket.

Structural Probe in 5-HT2A Receptor Mapping

Due to its rigid 2,6-dimethoxy orthogonal conformation, Psi-DOM is a highly targeted choice for computational chemists and structural biologists defining the steric boundaries and binding pocket dimensions of serotonin receptors [1].

Baseline Calibrator in Drug Discrimination Assays

The 2.6- to 3.5-fold lower 5-HT2A affinity and reduced in vivo potency make Psi-DOM an ideal moderate-affinity reference standard for calibrating dose-response curves against high-affinity DOx compounds[2].

High-Throughput Acute Behavioral Studies

Its significantly shorter duration of action (6–8 hours vs. 14–24 hours for DOM) allows researchers to execute acute in vivo behavioral models with faster turnaround times, minimizing prolonged animal monitoring and reducing necessary washout periods [2].

References

- [1] Chambers JJ, Kurrasch-Orbaugh DM, Nichols DE. 'Translocation of the 5-alkoxy substituent of 2,5-dialkoxyarylalkylamines to the 6-position: effects on 5-HT(2A/2C) receptor affinity.' Bioorg Med Chem Lett. 2002;12(15):1997-1999.

- [2] Shulgin A, Shulgin A. 'PiHKAL: A Chemical Love Story.' Transform Press, 1991.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Wikipedia

Dates

Explore Compound Types